Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate

Cationic Photopolymerization Photo-DSC Epoxy Curing

Traditional onium salt PAGs limit industrial line speeds and fail strict heavy-metal regulations. Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate solves both through its superweakly coordinating aluminate anion. · Achieves 1.4× higher polymerization rate (108 vs. 73-76 mmol L⁻¹ s⁻¹) and 58% faster time-to-95%-conversion (56 s vs. 134 s) in epoxy systems, directly increasing throughput. · Antimony-free composition meets RoHS and consumer-contact requirements, eliminating reformulation costs. · Thermal stability up to 220 °C allows drop-in replacement of hexafluoroantimonate PAGs without altering processing windows.

Molecular Formula C36H26AlF36IO4
Molecular Weight 1360.4 g/mol
CAS No. 2350272-68-1
Cat. No. B3028592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate
CAS2350272-68-1
Molecular FormulaC36H26AlF36IO4
Molecular Weight1360.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H26I.4C4F9O.Al/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;/h7-14H,1-6H3;;;;;/q+1;4*-1;+3
InChIKeyVTGHKQSDLHXQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate (CAS 2350272-68-1): Core Identity & Procurement Profile


Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate is a photoacid generator (PAG) engineered for advanced cationic photopolymerization. It pairs a diaryliodonium cation with the superweakly coordinating tetrakis(perfluoro-tert-butoxy)aluminate anion [1]. This combination provides a defining balance of high photochemical reactivity and exceptional counterion stability, setting it apart from traditional onium salt initiators. Its maximum absorption wavelength is approximately 240 nm, making it suitable for deep-UV curing applications . The compound is commercially supplied with a purity of >98.0% (as determined by HPLC and ion exchange titration) .

Why Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate Cannot Be Substituted by Standard Iodonium or Sulfonium PAGs


Generic substitution with common diaryliodonium hexafluoroantimonate or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) PAGs fails because the aluminate anion fundamentally alters the initiation kinetics. The weakly coordinating aluminate anion generates a stronger photoacid upon irradiation, leading to a measurable increase in the rate of polymerization (Rp) and a dramatic reduction in the time to reach 95% conversion (t95) [1]. In head-to-head photo-DSC studies, the aluminate-based diphenyliodonium PAG (I-Al) exhibited a 1.4-fold higher Rp in epoxy monomers compared to its BARF (I-B) and hexafluoroantimonate (I-Sb) counterparts, a difference that directly impacts industrial cure speed and energy efficiency [1].

Quantitative Evidence Guide: Head-to-Head Performance Data for Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate


1.4x Faster Epoxy Polymerization Rate vs. BARF and Hexafluoroantimonate PAGs

In a direct comparative photo-DSC study, the diphenyliodonium aluminate PAG (I-Al) achieved a polymerization rate (Rp) of 108 mmol L⁻¹ s⁻¹ in the diepoxide monomer BADGE. This was 1.4 times higher than both the BARF-based PAG I-B (73 mmol L⁻¹ s⁻¹) and the hexafluoroantimonate PAG I-Sb (76 mmol L⁻¹ s⁻¹) under identical conditions [1]. This rate advantage translates directly to faster production line speeds.

Cationic Photopolymerization Photo-DSC Epoxy Curing

Up to 58% Reduction in Time to Reach 95% Conversion in Epoxy Systems

The same photo-DSC study showed that the aluminate-based PAG (I-Al) reached 95% conversion (t95) in just 56 seconds in BADGE, compared to 134 seconds for the BARF-based I-B and 98 seconds for the hexafluoroantimonate-based I-Sb [1]. This represents a 58% reduction in cure time versus the BARF benchmark, demonstrating the kinetic superiority of the aluminate anion in practical curing scenarios.

Cationic Photopolymerization Photo-DSC Cure Kinetics

Robust Thermal Stability Up to 220°C, Matching Benchmarks Without Antimony

Simultaneous thermal analysis (STA) revealed that all tested diphenyliodonium PAGs—including the aluminate (I-Al), BARF (I-B), and hexafluoroantimonate (I-Sb)—exhibited thermal stability up to 220°C [1]. This demonstrates that the aluminate PAG provides the high thermal stability required for demanding processing conditions without relying on toxic heavy-metal counterions like antimony.

Thermal Stability TGA-DSC Heavy-Metal-Free

Highest Intrinsic Reactivity in Charge-Transfer Complexes for Frontal Polymerization

In a study of charge-transfer complexes (CTCs) as dual thermal/photo initiators, the CTC composed of N,N-dimethyl-p-toluidine and Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate gave the highest front velocity per molal of iodonium salt among all tested CTCs [1]. This indicates that the non-nucleophilic aluminate anion maximizes the electron-accepting power of the iodonium cation, leading to superior initiation in self-sustaining frontal polymerization processes.

Frontal Polymerization Charge-Transfer Complexes Dual Initiator

Superweak Anion Enables Record 3.8% Photovoltaic Efficiency in Cyanine Dye Films

While not a direct comparison with other PAGs, the unique value of the aluminate anion is demonstrated in its application to cyanine dye photochemistry. Incorporating the tetrakis(nonafluoro-tert-butoxy)aluminate anion into a cyanine organic-inorganic hybrid salt led to a record power photovoltaic efficiency of 3.8% for this chromophore class, along with enhanced neat film fluorescence intensity and prolonged fluorescence lifetime [1]. This enhancement is attributed to the superweak coordination of the anion, which minimizes lattice energy and Coulomb interactions, effectively creating 'pseudo-gas-phase' conditions for the chromophore.

Organic Semiconductor Photovoltaic Efficiency Fluorescence Lifetime

Verified Purity Specifications for Repeatable Industrial Procurement

Commercial supply of this specific compound is specified with a purity of >98.0% as verified by both HPLC (min. 98.0 area%) and Ion Exchange Titration (min. 98.0%) . This dual-method purity certification provides procurement professionals with a higher degree of confidence in lot-to-lot consistency compared to PAGs verified by a single analytical method. This is critical for ensuring reproducible polymerization kinetics and final product properties in regulated manufacturing environments.

Quality Control Purity Assessment Procurement Specification

Procurement Application Scenarios for Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate


High-Throughput UV-Curing of Epoxy Coatings and Adhesives

This PAG is ideal for fast-cure industrial epoxy coatings where its 1.4x higher Rp in BADGE (108 vs. 73-76 mmol L⁻¹ s⁻¹) and 58% faster t95 (56 s vs. 134 s) directly increase line speeds and reduce energy costs [1]. Its antimony-free composition meets strict regulatory requirements for consumer-contact applications.

Radical-Induced Cationic Frontal Polymerization (RICFP) of Thick Composites

The compound is the leading initiator for RICFP, a technique for curing thick epoxy composites with minimal energy. It has demonstrated the highest intrinsic reactivity in charge-transfer complexes [1] and has been successfully used in rapid, energy-efficient manufacturing of carbon fiber-reinforced polymers (CFRP), including the fabrication of composite overwrapped pressure vessels [2].

Formulating Next-Generation Electronic and Optoelectronic Materials

The superweakly coordinating nature of the aluminate anion has been shown to create 'pseudo-gas-phase' conditions for organic chromophores, leading to a record 3.8% photovoltaic efficiency and enhanced fluorescence in neat cyanine dye films [1]. This makes the compound a strategic tool for research into high-performance organic semiconductors and photoresist materials where charge separation and exciton lifetime are critical.

Drop-In Replacement for Antimony-Based PAGs in Thermally Demanding Processes

With a thermal stability of up to 220°C that is equivalent to hexafluoroantimonate-based PAGs, this compound serves as a drop-in replacement to eliminate antimony and other heavy metals from formulations without compromising high-temperature processing windows [1]. This is particularly valuable for products destined for markets with stringent RoHS compliance requirements.

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